C.I.Reactive Black 14
Description
Historical Trajectories and Evolution of Research on Reactive Dyes
The journey of reactive dyes began in 1956 with their invention by Imperial Chemical Industries. longwayeducation.com These dyes revolutionized the textile industry by forming a covalent bond with fibers, offering exceptional wash fastness. researchgate.netresearchgate.net This chemical reaction between the dye and the fiber polymer sets them apart from other dye classes. researchgate.net
Early research focused on developing various reactive groups to enhance dyeing efficiency and stability. cerradopub.com.brcore.ac.uk The evolution of reactive dye chemistry saw the introduction of bifunctional and polyfunctional dyes, which contain two or more reactive groups. core.ac.ukresearchgate.net This innovation significantly improved the probability of the dye reacting with the fiber. researchgate.net Over the past few decades, researchers have continuously worked on modifying the structure of reactive dyes to improve their properties, such as dye fixation and wet-fastness. cerradopub.com.brcore.ac.uk
The general structure of a reactive dye can be represented as W-D-B-Re, where 'D' is the chromogen responsible for the color, 'B' is a bridging group, 'Re' is the reactive group, and 'W' represents a water-solubilizing group. longwayeducation.comresearchgate.net The chromophore, which is the color-producing part, is often derived from azo, anthraquinone, or phthalocyanine (B1677752) families. researchgate.netnih.gov
Significance and Unaddressed Research Gaps within Contemporary Chemical and Environmental Sciences Regarding C.I. Reactive Black 14
Reactive dyes, including C.I. Reactive Black 14, are significant due to their widespread use in dyeing cellulosic fibers like cotton. cerradopub.com.brresearchgate.net However, their application is not without challenges, presenting several research gaps. A primary concern is the environmental impact of the dyeing process. fibre2fashion.comiwaponline.com
A significant portion of reactive dyes, sometimes as high as 50%, does not fix to the fiber and is lost in wastewater during the dyeing process. fibre2fashion.commdpi.com This results in highly colored effluents that can damage receiving waters. fibre2fashion.com The incomplete fixation of these dyes and the presence of harmful intermediates in wastewater pose risks to aquatic ecosystems and human health. iwaponline.com Many dyes are known to be comprised of carcinogens like benzidine (B372746) and other aromatic compounds. fibre2fashion.com
Furthermore, the conventional dyeing process with reactive dyes requires large amounts of salt and alkali, contributing to high total dissolved solids (TDS) and chemical oxygen demand (COD) in the effluent. researchgate.netresearchgate.net This presents technological and economic challenges for wastewater treatment. mdpi.com
Key unaddressed research gaps include:
Developing reactive dyes with higher fixation rates to minimize dye wastage and effluent pollution. deepdyve.com
Creating more environmentally friendly dyeing processes that reduce or eliminate the need for high concentrations of salt and alkali. researchgate.net
Investigating the long-term environmental fate and potential toxicity of C.I. Reactive Black 14 and its degradation byproducts. iwaponline.com
Exploring more efficient and cost-effective methods for treating wastewater containing C.I. Reactive Black 14. mdpi.com
Advanced Nomenclature and Structural Representations in Reactive Dye Chemistry
The nomenclature of reactive dyes is standardized by the Colour Index (C.I.), which assigns a generic name and number to each dye. For instance, C.I. Reactive Black 14 has the CAS registry number 12236-79-2. lookchem.com
The chemical structure of reactive dyes is complex and consists of several key components:
Chromophore: The part of the molecule responsible for its color. In many reactive dyes, this is an azo group (-N=N-), which links aromatic rings. longwayeducation.comgnest.org
Reactive Group: The functional group that forms a covalent bond with the fiber. Common reactive groups include monochlorotriazine, dichlorotriazine, and vinyl sulfone. longwayeducation.commdpi.com
Bridging Group: This links the chromophore to the reactive group. researchgate.net
Solubilizing Group: These are typically sulfonic acid groups (-SO3H) that make the dye water-soluble. researchgate.netmdpi.com
The structural representation of these dyes is often depicted using standard chemical drawing conventions, showing the arrangement of atoms and bonds. For example, the structure of C.I. Reactive Black 5, a well-known reactive dye, clearly shows the diazo linkages, the naphthalene-based chromophore, and the vinyl sulfone reactive groups. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net
Interactive Data Table: Nomenclature of C.I. Reactive Black 14
| Property | Value |
| C.I. Generic Name | Reactive Black 14 |
| CAS Registry Number | 12236-79-2 lookchem.com |
| Molecular Formula | Not explicitly available in search results |
| Molecular Weight | Not explicitly available in search results lookchem.com |
| Synonyms | C.I. Reactive Black 14 lookchem.com |
Classification and Chemical Categorization of C.I. Reactive Black 14 within Reactive Dye Families
Reactive dyes are broadly classified based on the type of their reactive group. cerradopub.com.br C.I. Reactive Black 14 belongs to the family of reactive dyes, which are characterized by their ability to form covalent bonds with the substrate. researchgate.netcerradopub.com.br
Further categorization is based on the specific reactive system they contain. While the exact reactive group for C.I. Reactive Black 14 is not specified in the provided search results, reactive dyes are generally classified into groups such as:
Triazine-based dyes: These contain a triazine ring with one or two chlorine atoms as the reactive site (e.g., monochlorotriazine or dichlorotriazine dyes). longwayeducation.com
Vinyl sulfone dyes: These dyes have a vinyl sulfone group (-SO2-CH=CH2) as the reactive component. mdpi.com
Bifunctional dyes: These dyes contain two reactive groups, which can be of the same or different types (homo- or hetero-bifunctional). core.ac.ukresearchgate.net
Based on its application properties and the general chemistry of black reactive dyes, C.I. Reactive Black 14 is likely a monoazo or diazo dye. Azo dyes are the most common type of chromophore used in reactive dyes. longwayeducation.comgnest.org Black reactive dyes are often mixtures of different colored dyes to achieve the black shade. google.comgoogle.com
Interactive Data Table: Classification of C.I. Reactive Black 14
| Classification Level | Category |
| Dye Class | Reactive Dye cerradopub.com.br |
| Chemical Family (Chromophore) | Likely Azo Dye longwayeducation.comgnest.org |
| Reactive System | Not specified, but could be triazine, vinyl sulfone, or bifunctional longwayeducation.commdpi.com |
| Application | Primarily for cellulosic fibers like cotton cerradopub.com.br |
Properties
CAS No. |
12236-79-2 |
|---|---|
Molecular Formula |
C11H10O |
Synonyms |
C.I.Reactive Black 14 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of C.i. Reactive Black 14
Established Synthetic Pathways for C.I. Reactive Black 14
The commercial synthesis of C.I. Reactive Black 14, often identified with C.I. Reactive Black 5, is a well-established multi-step process rooted in classical azo dye chemistry. core.ac.ukscribd.com The primary route involves the diazotization of an aromatic amine followed by a sequence of coupling reactions with a naphthol derivative. nih.gov
The key precursors in this synthesis are:
Para-ester (p-(β-hydroxyethylsulfone sulfate) aniline): This serves as the diazo component. Its sulfatoethylsulfonyl group is a masked vinyl sulfone, which is the reactive moiety that forms a covalent bond with the fiber. core.ac.ukresearchgate.net
H-acid (1-amino-8-naphthol-3,6-disulfonic acid): This is the central coupling component, a versatile molecule that can undergo coupling at two different positions. britannica.com
The synthesis typically proceeds as follows:
First Diazotization and Coupling: An aromatic amine, such as aniline-2,5-disulfonic acid, is diazotized using sodium nitrite (B80452) in an acidic medium at low temperatures (0-5°C). This diazonium salt is then coupled with H-acid under acidic conditions (pH < 7). The coupling occurs at the position ortho to the amino group of the H-acid.
Second Diazotization and Coupling: In a parallel step, two equivalents of para-ester are diazotized under similar conditions. This second diazonium salt is then coupled with the monoazo product from the first step. This second coupling reaction is carried out under alkaline conditions (pH > 7), directing the coupling to the position ortho to the hydroxyl group of the H-acid. britannica.com
The resulting molecule is a large, water-soluble disazo dye containing two reactive sulfatoethylsulfonyl groups, characteristic of C.I. Reactive Black 14.
| Step | Reaction | Key Reagents | Conditions |
| 1 | First Diazotization | Aniline-2,5-disulfonic acid, Sodium Nitrite, Hydrochloric Acid | 0-5°C, Acidic (pH < 7) |
| 2 | First Coupling | Diazotized Aniline-2,5-disulfonic acid, H-acid | Acidic (pH < 7) |
| 3 | Second Diazotization | p-(β-hydroxyethylsulfone sulfate) aniline (B41778), Sodium Nitrite, Hydrochloric Acid | 0-5°C |
| 4 | Second Coupling | Diazotized p-(β-hydroxyethylsulfone sulfate) aniline, Monoazo intermediate | Alkaline (pH > 7) |
Innovative Synthetic Approaches for C.I. Reactive Black 14 Analogues and Derivatives
Research into reactive dyes is continually driven by the need for improved performance, such as higher fixation rates, better fastness properties, and enhanced environmental profiles. This has led to the development of innovative synthetic approaches for analogues and derivatives of C.I. Reactive Black 14.
A significant area of innovation is the synthesis of heterobifunctional reactive dyes . These dyes incorporate two different types of reactive groups into a single molecule. For example, analogues of C.I. Reactive Black 5 have been synthesized containing both a monochlorotriazinyl (MCT) group and a vinyl sulfone (VS) group. ncsu.eduresearchgate.net This dual functionality can lead to higher fixation efficiencies under a wider range of application conditions. core.ac.uk
Another approach involves the creation of polyazo reactive dyes . By employing different coupling components or modifying the reaction sequence, dyes with more than two azo linkages can be synthesized. For instance, successive coupling reactions involving H-acid and other anilinic diazo components on a resorcinol-like molecule can yield complex polyazo structures. google.com These larger molecules can exhibit deeper shades and different application properties.
Furthermore, researchers have explored the synthesis of reactive dyes with novel reactive groups. For example, dyes based on quinoxaline (B1680401) or pyrimidine (B1678525) reactive systems have been developed as alternatives to the more common triazine and vinyl sulfone systems. researchgate.net
Functionalization and Modification Strategies for C.I. Reactive Black 14
Functionalization and modification of the C.I. Reactive Black 14 molecule offer another avenue for enhancing its properties. These strategies often involve introducing specific chemical moieties to the dye structure.
One notable strategy is the introduction of ureido groups . The synthesis of disazo and polyazo ureido reactive dyes has been shown to result in high molecular structures that can be applied using low-salt dyeing methods. researchgate.net
The incorporation of sulfonamide derivatives into the triazine ring of reactive dyes has also been investigated. This modification can lead to improved light fastness. core.ac.uk
Additionally, the synthesis of azo-based dichlorotriazine reactive dyes with halochromic behavior has been reported. These dyes exhibit color changes in response to pH variations, opening up possibilities for their use as pH sensors on textile materials. tekstilec.si
It is important to distinguish the modification of the dye molecule itself from the modification of the fabric to which it is applied. While modifying cotton fabrics with cationic polymers can enhance dye uptake, this section focuses on the chemical alteration of the C.I. Reactive Black 14 structure. nih.govacs.orgresearchgate.net
Chemical Reactivity of Precursors and Intermediates in C.I. Reactive Black 14 Synthesis
The successful synthesis of C.I. Reactive Black 14 hinges on the specific chemical reactivity of its precursors and intermediates.
The diazotization of aromatic amines like para-ester is a critical first step. This reaction, which converts a primary aromatic amine into a diazonium salt, is typically carried out in the presence of a strong acid and a source of nitrous acid (e.g., sodium nitrite) at low temperatures to ensure the stability of the resulting diazonium salt. vedantu.com The diazonium ion is a weak electrophile and will readily react with electron-rich aromatic compounds in the subsequent coupling reaction. nih.gov
The azo coupling reaction is an electrophilic aromatic substitution. The reactivity of the coupling component is paramount. H-acid is particularly useful because it contains both an amino and a hydroxyl group, and the pH of the reaction medium can be controlled to direct the coupling to specific positions. In acidic conditions, the amino group is a stronger activating group, leading to coupling at the ortho position. In alkaline conditions, the hydroxyl group deprotonates to form a phenoxide ion, which is a very strong activating group, directing the second coupling to its ortho position. britannica.com The reactivity of different diazonium ions can vary significantly, influencing the rate of the coupling reaction. cdnsciencepub.com
The stability and reactivity of the intermediates are also crucial. The monoazo intermediate formed after the first coupling must remain stable and soluble under the conditions of the second coupling reaction to ensure a high yield of the final disazo dye.
Advanced Analytical Methodologies for C.i. Reactive Black 14 Characterization and Quantification
Spectroscopic Techniques for C.I. Reactive Black 14 and its Transformation Products
Spectroscopic techniques are indispensable for the qualitative and quantitative analysis of C.I. Reactive Black 14. These methods provide insights into the molecular structure, functional groups, and concentration of the dye and its degradation products.
UV-Visible Spectrophotometry in C.I. Reactive Black 14 Degradation Monitoring
UV-Visible spectrophotometry is a fundamental technique for monitoring the degradation of C.I. Reactive Black 14 in aqueous solutions. The method is based on measuring the absorbance of light by the dye solution over a specific range of wavelengths. The maximum absorbance wavelength (λmax) for C.I. Reactive Black 14 is typically observed around 597-598 nm. jocpr.comekb.eg By monitoring the decrease in absorbance at this wavelength over time, the extent of dye degradation can be quantified. jocpr.com This technique is widely used to assess the efficiency of various degradation processes, such as photocatalysis and advanced oxidation processes. jocpr.comekb.eg
The concentration of the dye in a sample can be determined by comparing its absorbance to a calibration curve prepared from standard solutions of known concentrations. jocpr.com It has been noted that in the entire reaction process, the measurement of the C.I. Reactive Black 14 concentration is not interfered with by its decolorization products. jocpr.com
Table 1: Application of UV-Visible Spectrophotometry in C.I. Reactive Black 14 Degradation Studies
| Degradation Process | Key Findings | Reference |
| Photo-Fenton and UV/TiO2 | Both processes were effective in dye decolorization, with 97% efficiency after 45 minutes. The decolorization rate was faster in the initial stages for the photo-Fenton process. | jocpr.com |
| ZnO Nanoparticles/UV | Photo-Fenton process showed a high decolorization rate of 98% within the first 5 minutes, while ZnO nanoparticles exhibited a lower rate in the same period. | ekb.eg |
| Reduction and Adsorption | The reduction of the azo group and corresponding color loss were analyzed using UV-Vis spectrophotometry. | mdpi.com |
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Elucidation
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for elucidating the structural changes that occur in C.I. Reactive Black 14 during degradation processes. FTIR analysis identifies the functional groups present in the dye molecule by measuring the absorption of infrared radiation at specific wavenumbers.
In the context of C.I. Reactive Black 14, FTIR spectra can confirm the presence of key functional groups such as azo linkages (–N=N–), which are typically observed around 1450 cm⁻¹. mdpi.com The sulfoxide (B87167) nature of the dye is indicated by a peak around 1026 cm⁻¹. mdpi.com During degradation, the disappearance or alteration of these characteristic peaks provides evidence of the breakdown of the dye's structure. For instance, the appearance of new bands corresponding to N-H stretching (around 3445 cm⁻¹ and 3425 cm⁻¹), C-O stretching (around 1222 cm⁻¹), and N-H bending (around 1645 cm⁻¹) can indicate the formation of aromatic amines as degradation products. mdpi.com
Raman Spectroscopy in C.I. Reactive Black 14 Composite Characterization
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical structure, phase, and molecular interactions within a material. azom.com It is particularly useful for characterizing composite materials that incorporate C.I. Reactive Black 14 or are used in its removal. azom.commdpi.comresearchgate.net
This technique can be used to identify the chemical structure of a composite and can help in understanding its complex structure by shedding light on the presence of different phases. azom.com In the context of adsorbents or catalysts used for dye removal, Raman spectroscopy can be employed to study the interfacial properties between the filler material and the surrounding polymer matrix in composites. mdpi.com For carbon-based materials sometimes used as adsorbents, Raman spectroscopy is sensitive to changes in their structure and can be used for their characterization. mdpi.com
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis of C.I. Reactive Black 14 Adsorbents
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of elements on the surface of a material. thermofisher.comcarleton.edu It is a valuable tool for characterizing adsorbents used in the removal of C.I. Reactive Black 14 from wastewater. nih.gov
XPS analysis provides information about the top 1-10 nanometers of a material's surface. thermofisher.comcarleton.edu This is crucial for understanding the interaction between the dye molecules and the adsorbent surface. By analyzing the XPS spectra of an adsorbent before and after dye adsorption, it is possible to identify the elements from the dye that have been adsorbed onto the surface and to determine their chemical bonding states. thermofisher.com This information helps in elucidating the adsorption mechanism. For example, XPS has been used to characterize the surface of activated charcoal and correlate its surface chemistry with the adsorption of other organic molecules. nih.gov
Chromatographic Separation and Identification Methods for C.I. Reactive Black 14
Chromatographic techniques are essential for separating the complex mixtures that can result from the synthesis or degradation of C.I. Reactive Black 14. These methods allow for the isolation and identification of the parent dye, its isomers, impurities, and transformation products.
High-Performance Liquid Chromatography (HPLC) in C.I. Reactive Black 14 Research
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of reactive dyes like C.I. Reactive Black 14. ncsu.eduresearchgate.net It is widely used for the separation, identification, and quantification of the dye and its various forms, including hydrolyzed and unhydrolyzed species. researchgate.net
HPLC methods, often coupled with mass spectrometry (LC-MS), provide a powerful tool for identifying the degradation products of reactive dyes. mdpi.com This is crucial for understanding the degradation pathways and assessing the environmental impact of the treated effluent. For reactive dyes, ion-pair chromatography (IPC) is often employed to improve the separation of these ionic compounds. ncsu.edu Researchers have worked on improving IPC methods by examining different ion-pair reagents and column stationary phases. ncsu.edu
Table 2: HPLC Applications in Reactive Dye Analysis
| Application | Methodological Details | Key Findings | Reference |
| Separation of Commercial Reactive Dyes | Hydrophilic Interaction Liquid Chromatography (HILIC) combined with high-resolution mass spectrometry (HRMS) was used without ion-pairing agents. | Successful separation of a mixture of four commercial reactive dyes was achieved. | researchgate.net |
| Analysis of C.I. Reactive Blue 4 | HPLC analysis was necessary for the quantification of unhydrolyzed, monohydroxy-, and dihydroxy- forms of the dye. | Spectrophotometric analysis alone was insufficient for quantifying the different hydrolysis products. | researchgate.net |
| Improved Analysis of Reactive Dyes | Ion-pair chromatography (IPC) was improved by examining various factors, including ion-pair reagents and column stationary phases. | Tetrabutylammonium bromide (TBAB) as an ion-pair reagent with an Atlantis C18 column provided the best analysis for the studied reactive dyes. | ncsu.edu |
| Identification of Hydrolysis Products | Reversed-phase HPLC (RP-HPLC) was used to identify the final products of Reactive Red 195 hydrolysis. | The data provided theoretical insight into the hydrolysis mechanism of the dye. | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for C.I. Reactive Black 14 Degradation Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying volatile and semi-volatile organic compounds. In the context of C.I. Reactive Black 14, which is a large, non-volatile molecule, GC-MS is not used for direct analysis. Instead, it is instrumental in characterizing the smaller, more volatile aromatic amines and other compounds that are formed when the dye's complex structure is broken down.
The degradation of azo dyes like C.I. Reactive Black 14 typically proceeds via the reductive cleavage of the azo bonds (-N=N-). This process breaks the molecule into smaller aromatic amines, which are more amenable to GC-MS analysis. This cleavage is a critical step in both environmental degradation and in analytical procedures designed to detect the use of banned azo dyes that can release carcinogenic amines.
The analytical workflow involves a chemical reduction step (e.g., using sodium dithionite) to break down the dye, followed by a liquid-liquid extraction to transfer the resulting amines into an organic solvent. This extract is then injected into the GC-MS system. In the gas chromatograph, the components of the mixture are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides detailed mass spectra that allow for the identification of the specific degradation products by comparing them to spectral libraries. restek.com
A study on the degradation of the structurally similar C.I. Reactive Black 5 by the bacterium Pseudomonas entomophila BS1 identified the metabolic products through GC-MS analysis. The analysis revealed that the degradation pathway involved the formation of naphthalene-1,2-diamine and 4-(methylsulfonyl) aniline (B41778), indicating the cleavage of the azo linkages. nih.gov
Table 1: Potential Degradation Products of Reactive Azo Dyes Identified by GC-MS
| Degradation Product | Analytical Method | Parent Dye Example | Reference |
|---|---|---|---|
| Naphthalene-1,2-diamine | GC-MS | C.I. Reactive Black 5 | nih.gov |
| 4-(methylsulfonyl) aniline | GC-MS | C.I. Reactive Black 5 | nih.gov |
| 4-(ethenylsulfonyl) aniline | GC-MS | C.I. Reactive Blue 172 | researchgate.net |
| 1-amino-1-(4-aminophenyl) propan-2-one | GC-MS | C.I. Reactive Blue 172 | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification of Intermediates
Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for the analysis of non-volatile, polar, and thermally unstable compounds like reactive dyes and their degradation intermediates. epa.gov Unlike GC-MS, LC-MS can analyze the intact dye molecule as well as its polar, sulfonated degradation products directly in the liquid phase, making it indispensable for studying the complex degradation pathways of C.I. Reactive Black 14.
The combination of liquid chromatography, which separates the components of a mixture, with mass spectrometry, which provides structural information, allows for the sensitive and selective identification of compounds. Tandem mass spectrometry (LC-MS/MS) is particularly valuable, as it enables the fragmentation of selected ions to yield detailed structural information, aiding in the definitive identification of unknown intermediates. rsc.orgamericanpharmaceuticalreview.com
During the degradation of sulfonated azo dyes, the process can yield a variety of intermediates. LC-MS analysis can track the disappearance of the parent dye and the emergence of these intermediate products over time. Studies on the electrochemical degradation of C.I. Reactive Black 5 have utilized ion-pairing reversed-phase HPLC coupled with electrospray ionization mass spectrometry (ESI-MS) to separate and identify the components of the commercial dye and its degradation products. nih.gov The degradation of azo dyes often begins with the cleavage of the azo bond, leading to the formation of various aromatic amines and other aromatic compounds, which can be identified by their mass-to-charge ratio (m/z) and fragmentation patterns. mdpi.com
Table 2: Research Findings on LC-MS for Azo Dye Intermediate Identification
| Finding | Analytical Technique | Dye Studied | Reference |
|---|---|---|---|
| Identification of aromatic amines and other aromatic compounds from azo bond cleavage. | HPLC-MS/MS | C.I. Reactive Black 5 | mdpi.com |
| Separation and identification of commercial dye components and degradation products. | Ion-Pairing HPLC-ESI-MS | C.I. Reactive Black 5 | nih.gov |
| Identification of ten degradation compounds, including seven identified phenolic compounds. | LC-MS/MS | 3-(4-dimethylamino-1-phenylazo) benzenesulfonic acid | nih.gov |
Hydrophilic Interaction Liquid Chromatography (HILIC) for Reactive Dye Separation
Hydrophilic Interaction Liquid Chromatography (HILIC) is a specialized mode of liquid chromatography that has proven highly effective for the separation of very polar compounds, such as reactive dyes. sigmaaldrich.comnih.gov This technique uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer. sigmaaldrich.com
The retention mechanism in HILIC is based on the partitioning of the polar analytes into a water-enriched layer that forms on the surface of the stationary phase. The elution order is generally the opposite of that seen in reversed-phase liquid chromatography (RPLC), with more polar compounds being retained more strongly. sigmaaldrich.com
A significant advantage of HILIC for reactive dye analysis is its ability to separate these highly polar, often multi-sulfonated compounds without the need for ion-pairing reagents, which are often required in RPLC and can interfere with mass spectrometry detection. The high organic content of the mobile phase also enhances desolvation in the electrospray ionization (ESI) source, leading to improved sensitivity when HILIC is coupled with MS. sigmaaldrich.com
A recent study demonstrated the successful separation of a mixture of four commercial reactive dyes, including the closely related C.I. Reactive Black 5, using HILIC coupled with high-resolution mass spectrometry (HRMS). wiley.comresearchgate.net This method allowed for the identification of the dye isomers and their hydrolysis products, showcasing the power of HILIC for detailed characterization of complex reactive dye mixtures. wiley.comresearchgate.net
Table 3: HILIC Application for Reactive Dye Separation
| Application | Key Features | Dyes Separated | Reference |
|---|
Thin Layer Chromatography (TLC) in Reactive Dye Analysis
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative analysis of dyes and for monitoring the progress of their degradation. ssa.lawyer It operates on the principle of separating components of a mixture based on their differential partitioning between a planar stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase that moves up the plate via capillary action. chemistryhall.com
In the analysis of reactive dyes, a small spot of the sample solution is applied to the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). As the eluent ascends the plate, compounds with a higher affinity for the stationary phase move more slowly, while those with a lower affinity travel further up the plate. ssa.lawyer This differential migration results in the separation of the dye from its intermediates or degradation products. asianpubs.org
The position of each separated compound is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. kcl.ac.uk The biodegradation of a reactive dye can be visually confirmed by the disappearance of the colored spot corresponding to the parent dye and the appearance of new spots, which may or may not be colored, corresponding to the metabolites. researchgate.net While primarily a qualitative tool, modern advancements like high-performance TLC (HPTLC) allow for more accurate quantitative analysis. ssa.lawyer
Table 4: Typical Parameters for TLC Analysis of Azo Dyes
| Parameter | Description | Common Choices for Azo Dyes | Reference |
|---|---|---|---|
| Stationary Phase | The adsorbent coated on the plate. | Silica gel 60, Alumina | sigmaaldrich.comaga-analytical.com.pl |
| Mobile Phase (Eluent) | A single solvent or a mixture of solvents that moves up the plate. | Mixtures of petroleum ether, acetone, chloroform, dichloromethane, methanol. | asianpubs.org |
| Visualization | Method used to see the separated spots, especially if they are colorless. | UV light (if fluorescent indicator is in the stationary phase), staining reagents (e.g., potassium permanganate). | aga-analytical.com.pl |
Electrochemical and Biosensing Techniques for C.I. Reactive Black 14 Detection
Electrochemical and biosensing techniques offer promising alternatives to traditional chromatographic methods for the detection of C.I. Reactive Black 14 and other azo dyes. These methods are often characterized by high sensitivity, rapid response times, portability, and lower cost.
Electrochemical Sensors operate by measuring the change in an electrical property (such as current or potential) that occurs when the target analyte interacts with an electrode surface. For azo dyes, detection is often based on their electrochemical oxidation or reduction. The azo group is electrochemically active and can be reduced at an electrode, producing a measurable current that is proportional to the dye's concentration. The performance of these sensors can be significantly enhanced by modifying the electrode surface with nanomaterials, such as carbon nanotubes or metal nanoparticles, which can increase the electrode's surface area and catalytic activity, leading to lower detection limits. mdpi.com Studies on the electrochemical degradation of C.I. Reactive Black 5 have demonstrated the utility of electrochemical methods, monitoring the process by measuring changes in absorbance and chemical oxygen demand (COD) over time. researchgate.netnih.gov
Biosensors are analytical devices that integrate a biological recognition element (e.g., an enzyme, antibody, or nucleic acid) with a physicochemical transducer. For the detection of azo dyes, biosensors commonly utilize enzymes like azoreductases, which specifically catalyze the cleavage of the azo bond. nih.gov In a typical amperometric biosensor, the azoreductase enzyme is immobilized on an electrode. When the target dye is present, the enzyme reduces it, consuming a cosubstrate like NADH. The electrode then detects the change in current resulting from the oxidation of the remaining NADH, which correlates to the dye concentration. These biosensors can offer high selectivity and sensitivity for azo dye detection. researchgate.net
Table 5: Overview of Electrochemical and Biosensing Strategies for Azo Dyes
| Technique | Principle of Detection | Key Features | Reference |
|---|---|---|---|
| Voltammetry | Measures current response to an applied potential; based on the electrochemical reduction/oxidation of the azo dye. | High sensitivity, enhanced by nanomaterial-modified electrodes. | mdpi.com |
| Amperometry | Measures current at a fixed potential. | Often used in enzymatic biosensors for continuous monitoring. | researchgate.net |
| Enzymatic Biosensors | Utilizes immobilized enzymes (e.g., azoreductase) for specific recognition and catalysis, leading to a measurable signal. | High selectivity and sensitivity. | nih.gov |
| Immunosensors | Uses specific antibodies to bind to the target dye, generating a detectable signal. | High specificity for the target molecule. | researchgate.net |
Environmental Transformation, Transport, and Remediation of C.i. Reactive Black 14
Advanced Oxidation Processes (AOPs) for C.I. Reactive Black 14 Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH).
Photocatalytic degradation is an effective AOP for breaking down C.I. Reactive Black 14. This process typically involves a semiconductor photocatalyst that, upon absorbing light, generates reactive oxygen species.
TiO₂ and ZnO Systems: Titanium dioxide (TiO₂) and Zinc oxide (ZnO) are widely used photocatalysts. When combined with other materials, their efficacy can be enhanced. For example, a TiO₂/ZnO oxide system has been used as a support for immobilizing enzymes to decolorize azo dyes researchgate.net.
SrTiO₃/CeO₂ Systems: The composite photocatalyst Strontium Titanate/Cerium Dioxide (SrTiO₃/CeO₂) has been investigated for the degradation of C.I. Reactive Black 5. Studies have shown that the degradation mechanism involves both photolysis and the action of superoxide (B77818) radicals in the bulk solution, followed by surface reactions on the catalyst involving hydroxyl radicals and positive holes to cleave the aromatic rings researchgate.netnih.gov. The addition of CeO₂ to TiO₂ can create surface and electronic defects that enhance photocatalytic properties under sunlight mdpi.com. A study using a ZnO-CeO₂ nanocomposite demonstrated approximately 85% degradation of a Reactive Black dye within 90 minutes under UV light and alkaline pH conditions nih.gov.
The Fenton process involves the use of iron (II) sulfate and hydrogen peroxide to generate hydroxyl radicals. The photo-Fenton process enhances this reaction with UV light.
Fenton Oxidation: Studies have demonstrated that Fenton's reagent (Fe²⁺ and H₂O₂) can effectively decolorize and degrade C.I. Reactive Black 5. The process is influenced by the initial concentrations of Fe²⁺ and H₂O₂, as well as the pH of the solution researchgate.net.
Photo-Fenton Oxidation: The photo-Fenton process has been shown to be highly effective for the degradation and mineralization of azo dyes. It is generally faster and more efficient under homogeneous catalysis conditions compared to heterogeneous catalysis due to the greater availability of iron in the reaction medium mdpi.com. This method has been successfully applied to treat azo dyes, leading to either complete mineralization or degradation into less harmful compounds researchgate.net.
Ozonation and sonolysis are other AOPs that can be used for the degradation of C.I. Reactive Black 14.
Ozonation: This process involves the use of ozone (O₃) as a powerful oxidizing agent. Ozonation has been successfully applied to treat azo dyes, leading to their degradation researchgate.net.
Sonolysis: Sonolysis utilizes ultrasound to create acoustic cavitation, which generates localized high temperatures and pressures, leading to the formation of reactive radicals that can degrade organic pollutants.
Electrochemical oxidation is a clean and effective technology for treating wastewater containing recalcitrant organic pollutants like C.I. Reactive Black 14.
Mechanism: This method can involve direct oxidation on the anode surface or indirect oxidation via electrochemically generated oxidants acs.org. The efficiency of electrochemical oxidation is highly dependent on the electrode material and the supporting electrolyte researchgate.net.
Electrodes: Various electrode materials have been used, including graphite, Pb/PbO₂, and Sb-doped SnO₂ ceramic electrodes acs.orgresearchgate.net. For instance, novel Sb-doped SnO₂ ceramic electrodes have been successfully applied to the degradation of Reactive Black 5, achieving discoloration and a decrease in chemical oxygen demand researchgate.net. In-situ electrochemical oxidation using commercial steel wool as electrodes has also been shown to be an efficient and cost-effective alternative for the decolorization of azo dyes, with color removal efficiencies higher than 95% achieved in 120 minutes scielo.org.bo.
Bioremediation and Biotransformation Strategies for C.I. Reactive Black 14
Bioremediation utilizes microorganisms to degrade or transform hazardous substances into less toxic or non-toxic compounds.
Bacterial Degradation: Various bacterial species have demonstrated the ability to decolorize and degrade C.I. Reactive Black 14. The initial step in bacterial degradation is the enzymatic cleavage of the azo bonds, leading to the formation of aromatic amines nih.gov. This process is often carried out by enzymes called azoreductases, which are more active under anaerobic conditions ijcmas.comnih.gov. For example, Bacillus albus DD1, isolated from textile effluent, showed 98% removal of RB5 within 38 hours under optimal conditions nih.gov. Other bacteria like Pseudomonas, Bacillus, and Rhodococcus are also known for their rapid decolorization of azo dyes researchgate.net. A consortium of Providencia rettgeri strain HSL1 and Pseudomonas sp. SUK1 has been shown to degrade multiple dyes, including Reactive Black 5 nih.gov. The Agrobacterium strain JAS1 has also been identified to degrade Reactive Black 5, tolerating high concentrations of the dye mdpi.com.
Fungal Biodegradation: Fungi, particularly white-rot fungi, are effective in degrading a wide range of dyes due to their extracellular and non-specific enzyme systems, which include laccases and peroxidases ijcmas.commdpi.com. Fungi such as Aspergillus niger and Rhizopus arrhizus have been used for the decolorization of effluents containing dyes ijcmas.com. A laccase-like active cell-free supernatant from Coriolopsis gallica achieved over 80% decolorization of Reactive Black 5 under optimized conditions mdpi.comnih.gov.
Yeast and Algal Biotransformation: Yeast, such as Saccharomyces cerevisiae, has been shown to biotransform C.I. Reactive Black 5, with a degradation of 53% within 24 hours scirp.orgresearchgate.net. Algae also possess the ability to degrade azo dyes through the action of azoreductases. Species like Synechocystis sp and Phormidium sp can remove reactive dyes, including Reactive Black B ijcmas.com.
Enzymatic Degradation: The key enzymes involved in the biodegradation of azo dyes include azoreductases, laccases, lignin (B12514952) peroxidases, and manganese peroxidases nih.govnih.govresearchgate.netnih.govmdpi.com. Azoreductases cleave the azo bond, typically under anaerobic conditions, while ligninolytic enzymes like laccases and peroxidases are oxidative and often work under aerobic conditions nih.govijcmas.comnih.gov.
Interactive Data Table: Bioremediation of C.I. Reactive Black 14
| Microorganism/Enzyme | Type | Degradation/Decolorization Efficiency | Conditions | Reference |
| Bacillus albus DD1 | Bacterium | 98% removal of RB5 | 38 hours, pH 7, 40°C, 1% yeast extract | nih.gov |
| Agrobacterium sp. JAS1 | Bacterium | Tolerates up to 0.45 g/L and degrades 0.40 g/L | - | mdpi.com |
| Enterococcus faecalis ZL | Bacterium | 77% decolorization of RB5 | 4 days | researchgate.net |
| Rhizoctonia zeae SOL3 | Fungus | High decolorization ability | - | researchgate.net |
| Coriolopsis gallica (Laccase-like supernatant) | Fungus (Enzyme) | 82% decolorization | 120 min, pH 4.2, 55°C, with HBT mediator | nih.gov |
| Saccharomyces cerevisiae | Yeast | 53% biotransformation | 24 hours | scirp.orgresearchgate.net |
Microbial Degradation of C.I. Reactive Black 14 (e.g., Bacterial and Fungal Strains)
Microbial degradation offers an eco-friendly and cost-effective approach to treating dye-contaminated wastewater. Various microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and degrade reactive azo dyes. The primary mechanism involves the reductive cleavage of the azo bond (-N=N-) under anaerobic or anoxic conditions, leading to the formation of generally colorless aromatic amines, which can be further mineralized under aerobic conditions.
Several bacterial strains have been identified for their efficacy in degrading reactive black dyes. For instance, a newly isolated strain, Enterobacter sp. EC3, achieved a maximum decolorization efficiency of 92.56% for Reactive Black 5 under optimal anaerobic conditions. bohrium.com Similarly, Bacillus albus DD1, isolated from textile effluent, demonstrated 98% removal of Reactive Black 5 within 38 hours under optimized parameters. nih.gov Another study identified Pseudomonas entomophila BS1 as capable of degrading RB 5 with 93% efficiency after 120 hours of incubation. nih.gov The degradation is attributed to the enzyme azoreductase, which facilitates the cleavage of the azo linkage. nih.gov
Fungal strains, particularly white-rot fungi, are also effective due to their production of potent lignin-modifying enzymes. Algal species such as Synechocystis sp. and Phormidium sp. have also shown the capacity to remove Reactive Black B. ijcmas.com The yeast strain Sterigmatomyces halophilus SSA1575 has shown a competitive performance, achieving 100% decolorization of RB5 at a concentration of 50 mg/L within 18 hours. nih.gov
Table 1: Microbial Strains Involved in the Degradation of C.I. Reactive Black 5
| Microorganism | Dye Concentration (mg/L) | Decolorization Efficiency (%) | Time (hours) | Optimal Conditions | Reference |
| Enterobacter sp. EC3 | Not Specified | 92.56 | Not Specified | pH 7.0, 37°C, Anaerobic | bohrium.com |
| Bacillus albus DD1 | 50 | 98 | 38 | pH 7.0, 40°C, 1% Yeast Extract | nih.gov |
| Pseudomonas entomophila BS1 | Not Specified | 93 | 120 | pH 5-9, 37°C, Static | nih.gov |
| Sterigmatomyces halophilus SSA1575 | 50 | 100 | 18 | pH 5.0, 30°C | nih.gov |
| Bacillus megaterium | Not Specified | 26.5 - 92.3 | 48 | pH 11.3, 37°C | scione.com |
| Bacillus velezensis | Not Specified | 29.4 - 84.2 | 48 | pH 11.3, 37°C | scione.com |
Enzymatic Biotransformation of C.I. Reactive Black 14
The enzymatic treatment of dye effluents is a promising technology that utilizes specific enzymes to transform dye molecules into simpler, colorless compounds. nih.gov This approach can be more effective and environmentally friendly than conventional chemical treatments, as it operates under mild conditions and does not produce sludge. nih.gov The key enzymes involved in the degradation of azo dyes are oxidoreductases, such as laccases and peroxidases.
Laccases, multi-copper enzymes, catalyze the oxidation of a wide range of substrates, including phenols and aromatic amines, by reducing molecular oxygen to water. nih.gov The laccase-like active cell-free supernatant from the fungus Coriolopsis gallica has been effectively used to decolorize Reactive Black 5. nih.gov An optimization study using response surface methodology found that maximum decolorization (82%) was achieved at 55°C and a pH of 4.2, with the presence of a redox mediator like 1-hydroxybenzotriazole (HBT). nih.gov
Peroxidases, another class of enzymes, catalyze the oxidation of various substrates in the presence of hydrogen peroxide. Fungal peroxidase from Coprinus cinereus has been studied for the decolorization of Reactive Black 5 in a stirred tank reactor, achieving a 67% efficiency. nih.gov The enzymatic process is influenced by several factors, including enzyme and dye concentration, pH, temperature, and the presence of redox mediators.
Table 2: Enzymatic Decolorization of C.I. Reactive Black 5
| Enzyme Source | Enzyme Type | Optimal pH | Optimal Temperature (°C) | Decolorization Efficiency (%) | Mediator | Reference |
| Coriolopsis gallica | Laccase-like | 4.2 | 55 | 82 | HBT | nih.gov |
| Coprinus cinereus | Peroxidase | 8.0 | Not Specified | 67 | H₂O₂ | nih.gov |
Phytoremediation Potential for C.I. Reactive Black 14 Contamination
Phytoremediation is an emerging, solar-driven, and eco-friendly technology that utilizes plants to remove or degrade contaminants from soil and water. ijcrt.orgnih.gov This method is considered a cost-effective and aesthetically pleasing alternative to conventional remediation techniques. ijcrt.org The mechanisms involved in phytoremediation of dyes include phytoextraction (uptake and accumulation), rhizodegradation (degradation in the root zone), and phytotransformation (degradation within the plant tissues). ijcrt.org
While specific studies on the phytoremediation of C.I. Reactive Black 14 are limited, research on other azo dyes demonstrates the potential of this approach. Aquatic plants are particularly suitable for treating contaminated wastewater. researchcommons.org Species like Ceratophyllum demersum have been used for the phytoremediation of mixed azo dyes, although its efficiency was found to be minimal at high concentrations. sciencepubco.com The submerged freshwater macroalga Chara vulgaris has been examined for the removal of the azo dye methyl red, with equilibrium being reached after approximately 48 hours. nih.gov The aquatic fern Azolla pinnata is another plant with high potential for phytoremediation due to its ability to accumulate pollutants. jmaterenvironsci.com
The effectiveness of phytoremediation can be influenced by factors such as the plant species, dye concentration, pH, and contact time. nih.gov Although promising, further research is required to identify and optimize plant species specifically for the remediation of C.I. Reactive Black 14 and to understand the metabolic pathways of the dye within the plants.
Adsorption and Membrane Separation Technologies for C.I. Reactive Black 14 Removal
Alongside biological treatments, physical and chemical methods like adsorption and membrane filtration are crucial for the effective removal of reactive dyes from wastewater. These technologies can be highly efficient and are often used as primary or polishing steps in an integrated treatment process.
Development of Adsorbents for C.I. Reactive Black 14 (e.g., Activated Carbon, Biochar, Nanomaterials)
Adsorption is a widely used technique for dye removal due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. nih.gov The process involves the accumulation of dye molecules onto the surface of a solid adsorbent.
Activated Carbon: Commercial activated carbon is a highly effective adsorbent due to its large surface area and porous structure. srce.hr Studies on the adsorption of Reactive Black 5 onto activated carbon have shown that the process is influenced by initial dye concentration, with a higher percentage of dye being adsorbed at lower initial concentrations. srce.hr The adsorption kinetics often follow a pseudo-second-order model. srce.hr The adsorption capacity of activated carbon for remazol reactive black has been evaluated in fixed-bed columns, demonstrating its applicability for continuous treatment systems. nih.govresearchgate.net
Biochar: Biochar, a carbon-rich material produced from the pyrolysis of biomass, is a cost-effective and sustainable alternative to activated carbon. Its porous structure and surface functional groups make it effective for adsorbing various pollutants, including dyes.
Nanomaterials: Carbon nanotubes (CNTs) have emerged as highly efficient adsorbents for reactive dyes. Studies have shown that multi-walled carbon nanotubes (MWCNTs) can achieve nearly 100% removal of Reactive Black-5 from solution within 60 minutes. nih.gov Other nanomaterials are also being explored for their high surface-area-to-volume ratio and tunable surface chemistry, which can enhance adsorption capacity and selectivity.
Table 3: Adsorption Capacities of Various Adsorbents for Reactive Dyes
| Adsorbent | Target Dye | Adsorption Capacity (mg/g) | Model Fit | Reference |
| Activated Carbon (from Enteromorpha prolifera) | Reactive Blue 4 | 131.93 | Freundlich | scirp.org |
| Commercial Activated Carbon | Reactive Black 5 | Not specified (76% removal at equilibrium) | Pseudo-second-order | srce.hr |
| Commercial Activated Carbon | Remazol Reactive Black | Not specified (Column study) | BDST Model | nih.govresearchgate.net |
| Multi-walled Carbon Nanotubes (MWCNTs) | Reactive Black 5 | Not specified (~100% removal) | Not specified | nih.gov |
| Nanocrystalline Fe₈₀Si₁₀B₁₀ Powder | Reactive Black 5 | Not specified (~100% color removal in 3 min) | Not specified | mdpi.com |
Membrane Filtration Techniques for C.I. Reactive Black 14 Treatment (e.g., Nanofiltration, Ultrafiltration, Microfiltration, Reverse Osmosis)
Membrane filtration is a pressure-driven separation process that uses semi-permeable membranes to remove contaminants from water. Different types of membrane filtration are classified based on their pore size and the size of the particles they can retain.
Nanofiltration (NF): Nanofiltration is particularly effective for removing divalent ions and larger organic molecules like dyes. The rejection of salts and dyes by NF membranes is influenced by factors such as membrane pore size, surface charge, and operating conditions like pH and pressure. researchgate.netmdpi.com Polyamide-based nanofiltration membranes have shown high rejection capacities for various solutes. researchgate.net
Ultrafiltration (UF): Ultrafiltration membranes have larger pores than NF membranes and are typically used to remove macromolecules and suspended solids. When used for dye removal, the mechanism can involve both size exclusion and adsorption of the dye onto the membrane surface. Polysulfone (PSf) and polyetherimide (PEI) composite ultrafiltration membranes have been developed for azo dye removal. Studies on Reactive Black 5 showed that the rejection rate could be increased from 76.8% for a pure PSf membrane to 94.5% for a composite membrane containing 35 wt% PEI. researchgate.net
Microfiltration (MF) and Reverse Osmosis (RO): Microfiltration is generally not effective for removing dissolved dyes due to its large pore size. Reverse osmosis has the smallest pore size and can effectively remove almost all dissolved solutes, including dyes. However, it requires high operating pressures, making it more energy-intensive and costly.
Identification of Degradation Pathways and Metabolite Profiling of C.I. Reactive Black 14
Understanding the degradation pathways and identifying the resulting metabolites is crucial for assessing the effectiveness and environmental safety of any remediation process. The degradation of azo dyes like C.I. Reactive Black 14 typically begins with the cleavage of the azo bond(s).
In microbial degradation, the initial step under anaerobic conditions is the reduction of the azo bond by azoreductase enzymes. This breaks the chromophore and results in the formation of aromatic amines. For Reactive Black 5, which is a diazo dye, this cleavage results in intermediate compounds. For example, the degradation of RB 5 by Pseudomonas entomophila BS1 was proposed to yield naphthalene-1,2-diamine and 4-(methylsulfonyl) aniline (B41778). nih.gov A study using a bacterial-augmented floating treatment wetland identified at least 20 different metabolites during the degradation of RB5. nih.govresearchgate.net
Chemical oxidation processes, such as ozonation, also lead to the breakdown of the dye molecule. The ozonation of Reactive Black 5 was found to proceed through the cleavage of the azo bond and the introduction of hydroxyl groups. iwaponline.com Liquid chromatography-mass spectrometry (LC-MS) analysis identified several reaction intermediates, including compounds with m/z values of 281, 546, 201, 350, 286, and 222. iwaponline.com The degradation pathway also involved the detachment of sulfonic groups and the eventual formation of smaller organic acids like oxalic, formic, and acetic acid, indicating partial mineralization. iwaponline.com
The identification of these metabolites is essential, as some aromatic amines can be more toxic and carcinogenic than the parent dye molecule. nih.govresearchgate.net Therefore, a complete remediation process must ensure the further degradation of these potentially harmful intermediates into non-toxic substances.
Ecotoxicological Assessment of C.i. Reactive Black 14 in Environmental Systems
Impact of C.I. Reactive Black 14 and its Metabolites on Aquatic Biota (e.g., Algae, Fish, Crustaceans)
While the parent dye may not be highly toxic, the primary environmental concern is related to its persistence and the high coloration of water. peerj.com The presence of the dye in aquatic systems can significantly reduce light penetration, which in turn inhibits photosynthesis in aquatic plants and algae, potentially disrupting the entire food chain. peerj.comnih.gov
Furthermore, the degradation of azo dyes under anaerobic conditions can lead to the formation of aromatic amines. canada.ca These breakdown products can be more toxic than the parent dye molecule, and their effects on aquatic organisms are a significant area of concern. nih.govresearchgate.net However, one study investigating the degradation metabolites of Reactive Black 5 in a bioaugmented floating treatment wetland found that the resulting metabolites were non-toxic in a fish toxicity assay. nih.gov
Table 1: Acute Toxicity of C.I. Reactive Black 5 to Aquatic Organisms
| Species | Endpoint | Concentration | Exposure Time | Reference |
|---|---|---|---|---|
| Rainbow Trout (Oncorhynchus mykiss) | LC50 | >500 mg/L | 49 hours | dyespigments.net |
Effects of C.I. Reactive Black 14 on Microbial Communities in Wastewater Treatment and Natural Environments
The interaction of C.I. Reactive Black 5 with microbial communities is complex, involving both biodegradation and potential inhibition. Various microorganisms, including bacteria, fungi, and yeasts, have demonstrated the ability to decolorize and degrade this dye, particularly in wastewater treatment settings. nih.govijcmas.comresearchgate.net The biodegradation process is crucial for removing the dye's color and breaking down the complex molecule. nih.gov
Under anaerobic conditions, microbial communities can cleave the azo bonds (-N=N-), leading to decolorization and the formation of intermediate aromatic amines. researchgate.net These intermediates can then be further degraded by aerobic microorganisms. researchgate.net This sequential anaerobic-aerobic process is considered an effective method for the complete mineralization of the dye. researchgate.net
However, the dye can also have inhibitory effects on microbial activity, especially at high concentrations. nih.gov The toxicity of high dye concentrations can inhibit microbial growth and the enzymatic activity responsible for degradation. nih.govnih.gov One study noted a 50% inhibition of wastewater bacteria at certain concentrations. dyespigments.net The sulfonic-acid groups on the aromatic rings of azo dyes are thought to contribute to this inhibitory effect on microbial development. nih.gov The efficiency of microbial decolorization is therefore highly dependent on factors such as dye concentration, pH, temperature, and the presence of co-substrates. nih.gov
Bioaccumulation and Biotransformation Studies in Environmental Organisms (Non-Human)
Bioaccumulation refers to the uptake and concentration of a substance in an organism. Studies have shown that microorganisms can bioaccumulate reactive dyes. researchgate.net Thermophilic cyanobacteria, such as Synechococcus sp. and Phormidium sp., have been investigated for their ability to bioaccumulate Reactive Black B (Reactive Black 5). researchgate.net
In these studies, Phormidium sp. demonstrated a higher bioaccumulation capacity than Synechococcus sp., with uptake yields ranging from 13% to 97% across various initial dye concentrations. researchgate.net The bioaccumulation process is influenced by environmental conditions like pH and temperature. researchgate.net The release of reactive dyes and their degradation products into the environment is a concern as they can potentially bioaccumulate. researchgate.netresearchgate.net The hydrophobicity of the dye and its metabolites can correlate with the potential for bioaccumulation. researchgate.net
Table 2: Bioaccumulation of C.I. Reactive Black 5 by Cyanobacteria
| Organism | Initial Dye Concentration Range (mg/L) | Maximum Uptake Yield (%) | Reference |
|---|---|---|---|
| Synechococcus sp. | 10 - 78 | 8 - 66 | researchgate.net |
Biotransformation, the chemical alteration of substances within an organism, is a key process in the degradation of C.I. Reactive Black 5. Microbial communities transform the dye into various metabolites. nih.gov The biodegradation of RB5 can lead to different metabolic end products, and the pathways are complex and not fully understood. nih.gov Research has identified that the process often involves lignin-modifying enzymes like laccase, manganese peroxidase, and lignin (B12514952) peroxidase, particularly in fungi. nih.gov
Influence on Soil Microflora and Plant Growth (excluding human food chain considerations)
When textile effluents containing reactive dyes are used for irrigation, these compounds can accumulate in the soil. peerj.compeerj.com The impact of C.I. Reactive Black 5 on soil ecosystems has been a subject of study.
However, other studies have shown that higher concentrations of azo dyes can negatively impact soil microflora and processes. peerj.comnih.gov For example, RB5 at concentrations above 20 mg/kg has been found to decrease urease activity, arginine ammonification rate, and nitrification potential. nih.gov The toxicity at higher doses can reduce the number of microorganisms and inhibit enzymes involved in nutrient cycling. peerj.comnih.gov
Mechanistic Studies and Theoretical Investigations of C.i. Reactive Black 14 Transformations
Elucidation of Reaction Mechanisms in C.I. Reactive Black 14 Degradation Processes
The breakdown of C.I. Reactive Black 14, a diazo dye, primarily involves the cleavage of its azo bonds (–N=N–), which are responsible for its color. Various advanced oxidation processes (AOPs) and biological treatments have been studied to understand the pathways of its degradation.
In photocatalytic degradation, the mechanism often involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radical anions (O₂•⁻). researchgate.net These species attack the dye molecule, leading to its fragmentation. The initial step is typically the cleavage of the azo linkage, resulting in the formation of aromatic amines and other intermediates. nih.gov For instance, studies on the closely related C.I. Reactive Black 5 (RB5) have shown that photocatalytic degradation leads to the breakdown of the chromophore, followed by the cleavage of the naphthalene (B1677914) and benzene (B151609) rings. researchgate.net The degradation of RB5 by the bacterium Pseudomonas entomophila BS1 was found to proceed via the azoreductase-mediated cleavage of the azo bond, yielding metabolites like naphthalene-1,2-diamine and 4-(methylsulfonyl) aniline (B41778). nih.gov Similarly, degradation by Bacillus albus DD1 also showed cleavage of the azo-bond, producing intermediates such as 3,6,8-trihydroxynaphthalene and phthalic acid. nih.gov
Further degradation of these primary intermediates leads to the formation of smaller organic molecules and, ultimately, mineralization to CO₂, H₂O, and inorganic ions. The specific intermediates formed can vary depending on the degradation method employed. For example, in reductive degradation processes using zero-valent iron, micro-batteries are generated that facilitate the breaking of the azo bond. mdpi.com
Identified Degradation Products of C.I. Reactive Black 5 (a representative diazo dye):
| Degradation Method | Identified Intermediates/Products |
| Bacterial Degradation (Bacillus albus DD1) | 3,6,8-trihydroxynaphthalene, Phthalic acid nih.gov |
| Bacterial Degradation (Pseudomonas entomophila BS1) | Naphthalene-1,2-diamine, 4-(methylsulfonyl) aniline nih.gov |
| TiO₂/ZnO/Laccase Biocatalytic System | Various aromatic structures resulting from azo bond cleavage researchgate.net |
| Reduction by FeSiB Powder | Aromatic derivatives resulting from azo bond fracture mdpi.com |
Kinetic Modeling of C.I. Reactive Black 14 Degradation and Removal Processes
Kinetic modeling is essential for understanding the rate at which C.I. Reactive Black 14 is degraded or removed and for designing effective treatment systems. Several kinetic models are commonly applied to experimental data.
The pseudo-first-order and pseudo-second-order models are widely used to describe the kinetics of adsorption and degradation processes. srce.hrscialert.net
The pseudo-first-order model assumes that the rate of reaction is proportional to the number of available active sites on the adsorbent or the concentration of the dye. The linear form of the equation is:
log(qₑ - qₜ) = log(qₑ) - (k₁/2.303)t
where:
qₑ (mg/g) is the amount of dye adsorbed at equilibrium.
qₜ (mg/g) is the amount of dye adsorbed at time t.
k₁ (min⁻¹) is the rate constant of the pseudo-first-order model.
The pseudo-second-order model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.comncsu.edu The linear form is:
t/qₜ = 1/(k₂qₑ²) + (1/qₑ)t
where:
k₂ (g/mg·min) is the rate constant of the pseudo-second-order model.
Numerous studies on reactive dyes have found that the pseudo-second-order model often provides a better fit to the experimental data, suggesting that chemisorption is a key part of the mechanism. researchgate.netmdpi.com For example, the adsorption of Reactive Black 5 onto activated carbon was well-described by the pseudo-second-order model. mdpi.com
Kinetic Parameters for Reactive Dye Removal:
| Dye | Adsorbent/Method | Kinetic Model | Rate Constant | R² |
| Reactive Black 5 | Bacillus albus DD1 | First Order | k = 0.0523 s⁻¹ nih.gov | - |
| Reactive Black 5 | Bentonite Clay | Pseudo-Second Order | k₂ = variable | >0.99 |
| Reactive Black 5 | Activated Carbon | Pseudo-Second Order | k₂ = variable | >0.99 mdpi.com |
The Langmuir-Hinshelwood (L-H) model is often applied to describe the kinetics of photocatalytic degradation processes occurring on the surface of a catalyst. It relates the initial degradation rate (r₀) to the initial concentration of the reactant (C₀) and the adsorption equilibrium constant (K):
r₀ = (kKC₀) / (1 + KC₀)
where:
k is the reaction rate constant.
K is the adsorption coefficient of the dye onto the catalyst surface.
This model assumes that the reaction takes place on the surface of the catalyst and that the rate is proportional to the fraction of the surface covered by the substrate. The applicability of the L-H model indicates that the degradation rate is influenced by both the reaction kinetics and the adsorption of the dye onto the catalyst.
Thermodynamic Aspects of C.I. Reactive Black 14 Adsorption and Degradation
Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide crucial information about the spontaneity, feasibility, and nature of the adsorption and degradation processes. These parameters are calculated using the following equations:
ΔG° = -RTln(K) ln(K) = (ΔS°/R) - (ΔH°/RT)
where:
R is the universal gas constant (8.314 J/mol·K).
T is the absolute temperature in Kelvin.
K is the equilibrium constant.
A negative ΔG° value indicates a spontaneous process. The sign of ΔH° indicates whether the process is exothermic (negative) or endothermic (positive). A positive ΔS° suggests an increase in randomness at the solid-liquid interface during the process.
For the biodegradation of Reactive Black 5 by Bacillus albus DD1, the positive value of ΔH° (+20.80 kJ/mol) suggested an endothermic reaction. nih.gov The negative ΔS° value (-0.1 kJ/mol·K) indicated a decrease in randomness, and the positive ΔG° values (e.g., 52.19 kJ/mol at 40°C) pointed to a non-spontaneous process thermodynamically. nih.gov In contrast, the adsorption of RB5 on certain activated carbons has shown endothermic behavior, which can be attributed to the desorption of water molecules from the adsorbent surface. mdpi.com
Thermodynamic Parameters for Reactive Black 5 Transformations:
| Process | System | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process |
| Biodegradation | Bacillus albus DD1 | +50.69 to +52.69 | +20.80 | -100 | Non-spontaneous, Endothermic nih.gov |
| Adsorption | Activated Carbon (at pH 4) | - | + | + | Spontaneous, Endothermic mdpi.com |
| Adsorption | Bentonite Clay | - | - (30-40°C), + (40-50°C) | - | Spontaneous, Exothermic/Endothermic mdpi.com |
Computational Chemistry and Molecular Modeling of C.I. Reactive Black 14
Computational chemistry and molecular modeling are powerful tools for investigating the properties and reactivity of dye molecules at an atomic level. These methods can provide insights that are difficult to obtain through experiments alone.
Quantum chemical calculations, often based on Density Functional Theory (DFT), can be used to determine various molecular properties and reactivity descriptors for C.I. Reactive Black 14. These descriptors include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of chemical reactivity.
Global Hardness (η) and Softness (σ): These parameters describe the resistance of a molecule to a change in its electron distribution. A lower hardness value suggests higher reactivity. researchgate.net
Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. A higher electrophilicity value indicates a greater tendency to act as an electrophile. researchgate.net
By calculating these parameters, researchers can predict the most likely sites for electrophilic or nucleophilic attack on the C.I. Reactive Black 14 molecule, thereby predicting its degradation pathways. For instance, comparing the electrophilicity of different dyes can help predict which one will be adsorbed more readily onto a surface. researchgate.net These computational approaches aid in understanding the fundamental interactions between the dye molecule and its environment, such as adsorbents or reactive species, providing a theoretical basis for the observed experimental results. nih.govnih.gov
Table of Compound Names
| Abbreviation / Common Name | Full Chemical Name / C.I. Name |
| C.I. Reactive Black 14 | C.I. Reactive Black 14 |
| RB5 | C.I. Reactive Black 5 |
| •OH | Hydroxyl radical |
| O₂•⁻ | Superoxide radical anion |
| Naphthalene-1,2-diamine | Naphthalene-1,2-diamine |
| 4-(methylsulfonyl) aniline | 4-(Methylsulfonyl)aniline |
| 3,6,8-trihydroxynaphthalene | Naphthalene-1,3,7-triol |
| Phthalic acid | Phthalic acid |
| CO₂ | Carbon dioxide |
| H₂O | Water |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the degradation mechanisms of complex organic molecules like C.I. Reactive Black 14. DFT calculations provide insights into the electronic structure and reactivity of the dye molecule, helping to elucidate the pathways of its transformation.
In the context of azo dye degradation, DFT studies often focus on modeling the interactions between the dye molecule and reactive species, such as hydroxyl radicals (•OH), which are key oxidants in many advanced oxidation processes. acs.org By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of the reaction and identify the most energetically favorable degradation pathways. acs.org
For instance, in the oxidative degradation of azo dyes, two primary mechanisms are often considered: one involving the cleavage of the C–N bond and another involving the cleavage of the N=N bond. DFT calculations can be employed to determine the activation energies associated with both pathways. Studies on similar azo dyes have shown that the degradation is likely initiated by the addition of a hydroxyl radical to the chromophore, leading to the cleavage of the N=N bond. acs.org
Furthermore, DFT can be used to analyze the chemical reactivity of different sites within the C.I. Reactive Black 14 molecule. By calculating parameters such as chemical hardness, researchers can predict the susceptibility of the dye to degradation. For example, DFT calculations have been used to study the interaction between Reactive Black 5 (a common synonym for C.I. Reactive Black 14) and Fe(II) ions, revealing a significant binding energy that suggests a strong interaction, which is a precursor to the Fenton-mediated degradation process.
The application of DFT also extends to understanding the role of solvents in the degradation process. By incorporating solvent models, such as the integral equation formalism polarizable continuum model (IEFPCM), the influence of the surrounding medium on the reaction energetics can be assessed. acs.org This allows for a more realistic simulation of the degradation process as it occurs in aqueous environments.
COSMO-RS and AIM Studies in Reactive Dye Interactions
COSMO-RS is a computational method that predicts the thermodynamic properties of fluids and solutions. It combines quantum chemistry with statistical thermodynamics to calculate properties like activity coefficients, solubility, and partition coefficients. For a reactive dye like C.I. Reactive Black 14, COSMO-RS could be instrumental in several ways:
Predicting Solubility: The solubility of the dye in different solvents is a critical parameter in both the dyeing process and in remediation technologies. COSMO-RS can predict this property, aiding in the design of efficient application and removal processes.
Understanding Dye-Fiber Interactions: The affinity of the dye for a textile fiber is governed by intermolecular forces. COSMO-RS can be used to screen for and predict the strength of these interactions, providing insights into the dyeing mechanism and the fastness of the dye.
Modeling Interactions with Other Solutes: In industrial effluents, C.I. Reactive Black 14 exists in a complex mixture of other dyes, salts, and additives. COSMO-RS can model the thermodynamic behavior of these complex mixtures, which is crucial for developing effective separation and degradation strategies.
The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a rigorous method for analyzing the electron density of a chemical system to partition it into atoms. This allows for the characterization of chemical bonds and intermolecular interactions. For C.I. Reactive Black 14, AIM could be applied to:
Characterize Intramolecular Bonds: By analyzing the bond critical points in the electron density of the dye molecule, the nature and strength of its various covalent bonds can be quantified. This information is valuable for understanding the molecule's stability and the bonds that are most likely to break during degradation.
Analyze Intermolecular Interactions: AIM can be used to study the non-covalent interactions between the dye molecule and its environment, such as water molecules, ions, or a solid surface (like a catalyst or adsorbent). This can reveal the nature of hydrogen bonds and van der Waals interactions that play a role in the dye's behavior in solution and its adsorption onto surfaces.
While direct applications of COSMO-RS and AIM to C.I. Reactive Black 14 are yet to be extensively reported, their utility in the broader field of chemical engineering and materials science suggests they would be powerful tools for gaining a deeper, quantitative understanding of the physicochemical behavior of this important reactive dye.
Frontier Electron Density Calculations for Degradation Pathway Prediction
Frontier molecular orbital (FMO) theory is a key application of quantum chemistry used to predict the reactivity of molecules. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the most probable sites for electrophilic and nucleophilic attack, respectively. This approach is particularly valuable for predicting the initial steps in the degradation of complex molecules like C.I. Reactive Black 14.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity.
In the context of C.I. Reactive Black 14 degradation, FMO calculations can be used to:
Identify Reactive Sites: The distribution of the HOMO and LUMO densities across the molecule highlights the regions most susceptible to oxidative or reductive attack. For example, in an oxidative degradation process initiated by hydroxyl radicals (an electrophilic species), the sites with the highest HOMO density are the most likely points of initial attack.
Predict Degradation Pathways: By identifying the most reactive sites, it is possible to propose the initial steps of the degradation pathway. For azo dyes, the nitrogen atoms of the azo bond and the aromatic rings are often key reactive centers. FMO analysis can help to differentiate the reactivity of these different sites.
Explain Experimental Observations: Computational predictions from FMO analysis can be correlated with experimental findings from degradation studies. For instance, if experimental analysis identifies specific degradation byproducts, FMO calculations can help to rationalize their formation by showing that the initial attack occurred at a site consistent with the frontier orbital densities.
While detailed FMO analyses specifically for C.I. Reactive Black 14 are not extensively published, studies on other azo dyes have demonstrated the utility of this approach. For example, in the photocatalytic degradation of other dyes, the sites of attack by reactive oxygen species have been successfully predicted using FMO theory. These studies often find that the regions with high electron density, such as the vicinity of the azo linkage and substituted aromatic rings, are the primary targets for degradation.
Below is a hypothetical data table illustrating the kind of information that could be generated from a frontier molecular orbital analysis of C.I. Reactive Black 14, based on typical findings for similar azo dyes.
| Molecular Orbital | Energy (eV) | Primary Localization | Implication for Reactivity |
| HOMO | -5.8 | Azo linkage and substituted naphthalene rings | Susceptible to electrophilic attack (e.g., by •OH radicals) |
| LUMO | -1.2 | Azo linkage and aromatic rings | Susceptible to nucleophilic attack or electron acceptance |
| HOMO-LUMO Gap | 4.6 | Moderate | Indicates a relatively stable molecule, but susceptible to degradation under strong oxidizing or reducing conditions |
Note: The values in this table are illustrative and not based on actual calculations for C.I. Reactive Black 14.
Industrial Applications and Process Optimization Involving C.i. Reactive Black 14
Management of C.I. Reactive Black 14 in Textile Dyeing Effluent Treatment
The management of textile dyeing effluent containing C.I. Reactive Black 14, a widely used diazo reactive dye, presents a significant environmental challenge due to its complex aromatic structure and low biodegradability. researchgate.netnih.gov Various treatment technologies have been investigated to effectively remove or degrade this dye from wastewater. These methods can be broadly categorized into physical, chemical, and biological processes.
Advanced Oxidation Processes (AOPs) are a prominent chemical treatment method for the degradation of C.I. Reactive Black 14. These processes rely on the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize the dye molecules. deswater.com Fenton and photo-Fenton processes, for instance, have demonstrated high efficiency in decolorizing C.I. Reactive Black 14. One study found that the photo-Fenton process (FeSO₄·7H₂O/UV/H₂O₂) achieved a 98% decolorization rate of Reactive Black 5 within the first 5 minutes of treatment. ekb.eg Similarly, catalytic wet oxidation techniques, such as catalytic wet air oxidation (CWAO), catalytic wet peroxide oxidation (CWPO), and hydrogen peroxide promoted wet air oxidation (PCWAO) using activated carbon as a catalyst, have shown degradation and decolorization efficiencies of approximately 85% and 95%, respectively, under optimized conditions. researchgate.net Ozonation and catalytic ozonation have also been explored, with studies showing significant color removal by varying the ozone dosage. mdpi.com
Photocatalytic degradation using semiconductor nanoparticles is another effective AOP. Zinc oxide (ZnO) and titanium dioxide (TiO₂) are commonly used photocatalysts. For example, ZnO-CeO₂ nanocomposites have been shown to achieve approximately 85% oxidation of Reactive Black dye under UV light within 90 minutes. researchgate.net The photocatalytic activity is influenced by factors such as catalyst dosage, dye concentration, and pH. researchgate.netdeswater.com
Adsorption is a widely studied physical method for the removal of C.I. Reactive Black 14. researchgate.net This process involves the transfer of the dye molecules from the aqueous phase to the surface of a solid adsorbent. Activated carbon is a popular choice due to its high surface area and porosity. nih.gov Studies have also investigated the use of various low-cost adsorbents, including bamboo-based activated carbons, bone char, and peat, with varying adsorption capacities. nih.gov The effectiveness of adsorption is dependent on the adsorbent's properties, such as surface chemistry and pore size, as well as operational parameters like pH and the presence of salts. researchgate.netnih.gov
Biological treatment methods, while generally considered environmentally friendly and cost-effective, often face challenges in degrading recalcitrant dyes like C.I. Reactive Black 14. nih.gov However, some microbial strains have shown the potential for decolorization. For instance, a bacterial strain identified as Bacillus albus DD1 demonstrated 98% removal of Reactive Black 5 from an aqueous medium within 38 hours under optimized conditions. nih.gov Enzymatic treatments, using enzymes like peroxidase, have also been investigated for the decolorization of this dye. irost.ir
The following table summarizes the performance of different treatment methods for the removal of C.I. Reactive Black 14 from water.
| Treatment Method | Catalyst/Adsorbent | Removal Efficiency | Treatment Time | Reference |
| Photo-Fenton | FeSO₄·7H₂O/UV/H₂O₂ | 98% (decolorization) | 5 minutes | ekb.eg |
| Catalytic Wet Oxidation | Activated Carbon | ~85% (degradation), ~95% (decolorization) | Not Specified | researchgate.net |
| Photocatalysis | ZnO-CeO₂ Nanocomposites | ~85% (oxidation) | 90 minutes | researchgate.net |
| Adsorption | Bamboo Carbon | 447-545 mg/g (adsorption capacity) | Not Specified | nih.gov |
| Biological Treatment | Bacillus albus DD1 | 98% (removal) | 38 hours | nih.gov |
Development of Advanced Materials for C.I. Reactive Black 14 Removal Technologies
The development of advanced materials is crucial for enhancing the efficiency and cost-effectiveness of C.I. Reactive Black 14 removal from textile wastewater. Research has focused on creating novel adsorbents and catalysts with improved properties such as high surface area, specific functionality, and reusability.
Nanomaterials have shown significant promise in this area. Nanocomposites, such as ZnO-CeO₂, have been synthesized for the photocatalytic degradation of Reactive Black dyes. The addition of ceria (CeO₂) to zinc oxide (ZnO) can lower the bandgap energy, thereby enhancing the oxidation of the dye under UV light. researchgate.net Similarly, titanium dioxide (TiO₂) coated on polyethylene (B3416737) terephthalate (B1205515) (PET) has been used as a photocatalyst under visible light, achieving a removal efficiency of 99.99%. researchgate.net The use of nano zero-valent iron (nZVI) has also been investigated for the solar photocatalytic degradation of Reactive Black 5, showing high efficiency in both dye removal and mineralization. deswater.com
Advanced adsorbents are another key area of material development. While conventional activated carbon is effective, its cost can be a limiting factor. nih.gov This has led to research on producing activated carbons from low-cost and renewable materials. For example, bamboo-based activated carbons have been produced with high surface areas and have shown significant adsorption capacities for Reactive Black 5. nih.gov Other studies have explored the use of various biosorbents, such as coir pith, for dye removal. nih.gov
The modification of adsorbent surfaces is a strategy to enhance their performance. For instance, coffee husk biochar has been modified with a cationic surfactant (Cetyltrimethylammonium bromide) to improve the adsorption of anionic reactive dyes. researchgate.net The surface chemistry of adsorbents plays a critical role in the adsorption mechanism, with van der Waals attractions and π-π interactions often being dominant. researchgate.net
The table below presents a selection of advanced materials developed for the removal of C.I. Reactive Black 14 and their reported performance.
| Material | Application | Key Finding | Reference |
| ZnO-CeO₂ Nanocomposite | Photocatalysis | Achieved ~85% oxidation of Reactive Black dye under UV light. | researchgate.net |
| TiO₂-coated PET | Photocatalysis | 99.99% removal of Reactive Black 5 under visible light. | researchgate.net |
| Bamboo-based Activated Carbon | Adsorption | High monolayer saturation adsorption capacities for Reactive Black 5. | nih.gov |
| Cationic Surfactant-modified Coffee Husk Biochar | Adsorption | Enhanced adsorption of anionic reactive dyes. | researchgate.net |
| Nano Zero-Valent Iron (nZVI) | Photocatalysis | 90% degradation efficiency in 120 minutes under solar light. | deswater.com |
Process Optimization and Scale-Up Considerations for C.I. Reactive Black 14 Remediation
Optimizing the operational parameters of treatment processes is essential for maximizing the removal efficiency of C.I. Reactive Black 14 while minimizing operational costs. Key parameters that are frequently optimized include pH, temperature, initial dye concentration, catalyst or adsorbent dosage, and reaction time. researchgate.netresearchgate.net
Response Surface Methodology (RSM) is a statistical technique often employed to model and optimize these processes. For the Fenton oxidation of Reactive Black 5, RSM was used to determine the optimal conditions for maximum removal, which were found to be an initial solution pH of 2.5, a dye concentration of 120 mg/L, a Fe²⁺ dosage of 25 mg/L, and a H₂O₂ dosage of 240 mg/L, resulting in over 99% removal efficiency. deswater.com In another study on the adsorption of Reactive Black 5 on a TiO₂ surface, Pareto analysis revealed that pH was the most influential parameter. researchgate.net
For enzymatic decolorization using Coprinus cinereus peroxidase, optimization using a one-factor-at-a-time (OFAT) method and RSM identified the optimal conditions to be a temperature of 35°C, a pH of 9-10, an H₂O₂ concentration of 1.0 mM, and an RB5 concentration of 40 mg/L, leading to a maximum decolorization efficiency of 96.046%. irost.ir
When considering the scale-up of these remediation technologies for industrial applications, several factors must be taken into account. The cost-effectiveness of the process is a primary concern. researchgate.netnih.gov This includes the cost of materials (catalysts, adsorbents, chemicals), energy consumption, and sludge disposal. irost.ir The stability and reusability of the materials are also critical for long-term operation. For instance, the potential for regenerating and reusing adsorbents is a key advantage of adsorption processes. mdpi.com
The complexity of the treatment system and its ease of operation are also important for industrial implementation. irost.ir Technologies that can be integrated into existing wastewater treatment infrastructure are often more feasible. The treatment of real textile wastewater, which contains a mixture of dyes and other chemicals, can be more challenging than treating synthetic dye solutions. Therefore, the performance of a technology should be evaluated with real industrial effluent. researchgate.net
The following table provides examples of optimized process parameters for different C.I. Reactive Black 14 remediation technologies.
| Technology | Optimized Parameters | Outcome | Reference |
| Fenton Oxidation | pH: 2.5, Dye Conc.: 120 mg/L, Fe²⁺: 25 mg/L, H₂O₂: 240 mg/L | >99% removal efficiency | deswater.com |
| Enzymatic Decolorization | Temp: 35°C, pH: 9-10, H₂O₂: 1.0 mM, Dye Conc.: 40 mg/L | 96.046% decolorization efficiency | irost.ir |
| Adsorption on TiO₂ | pH identified as the most dominant factor | >98% dye removal at optimum conditions | researchgate.net |
| Cu(II)/NaIO₄ AOP | SPI Conc.: 45 μM, Cu(II) Conc.: 1.013 g L⁻¹, pH: 5.7 | 91.98% RB5 removal | rsc.org |
Integration of C.I. Reactive Black 14 Treatment Technologies in Industrial Settings
The successful integration of C.I. Reactive Black 14 treatment technologies into industrial settings requires a holistic approach that considers technical feasibility, economic viability, and environmental impact. While many technologies have shown high efficiency at the laboratory scale, their application in a real-world industrial environment presents additional challenges. researchgate.netnih.gov
A common strategy is to use a combination of different treatment processes to achieve the desired effluent quality. mdpi.com For example, a physico-chemical process like coagulation/flocculation can be used as a pre-treatment step to remove suspended solids and a portion of the color, followed by an advanced oxidation process or an adsorption step for the final polishing of the effluent. mdpi.com The combination of reduction and adsorption processes has also been investigated, where a chemical reduction step is used for decolorization, followed by adsorption to remove the resulting aromatic amines. mdpi.com
Membrane filtration processes, such as nanofiltration and ultrafiltration, can be integrated into treatment schemes for dye removal and water reuse. irost.irresearchgate.net These processes can effectively separate dye molecules from the effluent, allowing for the recovery of water that can be recycled back into the dyeing process.
The choice of technology and its integration strategy will depend on the specific characteristics of the textile effluent, the volume of wastewater to be treated, the required discharge standards, and the economic constraints of the facility. For instance, for a facility with a large volume of wastewater, a continuous treatment process would be more suitable than a batch process.
Future Directions and Emerging Research Avenues for C.i. Reactive Black 14
Integration of Multi-Omics Approaches in C.I. Reactive Black 14 Bioremediation Research
Bioremediation, which uses the metabolic potential of microorganisms to break down pollutants, is a promising avenue for treating water contaminated with azo dyes. mdpi.comaalto.fi The development of "omics" sciences—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for understanding and enhancing these biological processes at a molecular level. mdpi.comresearchgate.net
Multi-omics integrates data from these different levels to provide a holistic view of how microorganisms respond to and metabolize compounds like C.I. Reactive Black 14. mdpi.com This approach can elucidate the specific genes, enzymes (such as azoreductases), and metabolic pathways involved in the cleavage of the dye's azo bonds, which is the critical step in decolorization. mdpi.comnih.gov By understanding these mechanisms, scientists can identify or engineer microorganisms with superior degradation capabilities. For instance, research on microalgal bioremediation highlights the use of transcriptomics, proteomics, and metabolomics to understand cellular responses to contaminants and improve the efficiency of microalgae-bacterial consortia. nih.gov
Table 1: Key "Omics" Technologies and Their Role in Bioremediation Research
| "Omics" Field | Area of Study | Application in Dye Bioremediation |
|---|---|---|
| Genomics | Complete genetic sequence (DNA) of an organism. researchgate.net | Identifies genes encoding for dye-degrading enzymes like azoreductases and laccases. mdpi.com |
| Transcriptomics | Gene expression (RNA transcripts) under specific conditions. researchgate.net | Reveals which genes are activated or deactivated in the presence of the dye, indicating their role in the degradation pathway. nih.gov |
| Proteomics | The entire set of proteins expressed by an organism. researchgate.net | Characterizes the enzymes and other proteins directly involved in breaking down the dye molecule. nih.gov |
| Metabolomics | The complete set of small-molecule metabolites. researchgate.net | Identifies the intermediate and final products of dye degradation, confirming the breakdown pathway and assessing the toxicity of byproducts. nih.gov |
Future research will likely focus on applying these multi-omics strategies to microbial consortia found in textile effluent treatment plants, aiming to create highly efficient, self-sustaining biological systems for the complete mineralization of C.I. Reactive Black 14 and other reactive dyes. nih.gov
Development of Sustainable and Green Technologies for C.I. Reactive Black 14 Management
The demand for sustainable industrial practices has spurred research into green technologies for managing reactive dye effluents. researchgate.net These approaches prioritize the use of renewable resources, reduced energy consumption, and the generation of minimal secondary waste.
One promising area is the use of biosorbents—natural, low-cost materials—to remove dyes from water. Research has demonstrated the effectiveness of materials like Zygophyllum gaetulum stems for the removal of azo dyes. mdpi.com In one study, a 20 g/L dose of this biosorbent resulted in a 96% removal rate for C.I. Direct Black 80. mdpi.com Another sustainable approach involves using chitosan, a biopolymer derived from crustacean shells, which can be fabricated into nanoparticles to effectively adsorb anionic reactive dyes. nih.gov
Combined processes are also gaining traction. For example, a fast and effective method for degrading C.I. Reactive Black 5 involves a two-step process: chemical reduction with nanocrystalline Fe-Si-B powder, followed by adsorption of the resulting aromatic amines onto natural materials like activated carbon or graphene oxide. mdpi.com The initial reduction step achieved nearly complete color removal in just three minutes. mdpi.com
Table 2: Examples of Sustainable Technologies for Azo Dye Removal
| Technology | Target Dye | Adsorbent/Agent | Key Finding |
|---|---|---|---|
| Biosorption | C.I. Direct Black 80 | Zygophyllum gaetulum stems | 96% removal achieved with a 20 g/L dose. mdpi.com |
| Reduction & Adsorption | C.I. Reactive Black 5 (RB5) | Nanocrystalline Fe-Si-B powder & Activated Carbon | Nearly 100% decolorization in 3 minutes, followed by effective adsorption of byproducts. mdpi.com |
| Biocatalysis | C.I. Reactive Black 5 (RB5) | Laccase-like supernatant from Coriolopsis gallica | Optimized process achieved over 77% decolorization. nih.gov |
Future work in this area will focus on improving the reusability of these sustainable materials, scaling up these processes for industrial applications, and exploring new, locally sourced biomaterials for dye removal. mdpi.commdpi.com
Nanotechnology Innovations in C.I. Reactive Black 14 Removal and Detection
Nanotechnology offers novel solutions for environmental remediation due to the unique properties of nanomaterials, such as high surface-area-to-volume ratios and enhanced reactivity. jwent.net Various nanomaterials have been investigated for the removal of reactive black dyes.
Carbon nanotubes (CNTs) have shown high efficacy in adsorbing C.I. Reactive Black 5. nih.gov Studies have demonstrated that both multi-walled (MWCNTs) and single-walled (SWCNTs) carbon nanotubes can achieve nearly 100% removal of the dye from aqueous solutions under optimized conditions. nih.govbrieflands.com One study found that at a pH of 3 and an adsorbent dose of 1000 mg/L, maximum removal was achieved within 60 minutes. brieflands.com
Metal oxide nanoparticles are also effective. Zinc oxide (ZnO) nanoparticles have been used to remove Reactive Black 8, with a maximum adsorption capacity of 27.6 mg/g. researchgate.net Titanium dioxide (TiO2) nanoparticles have been employed as electrocatalysts to degrade C.I. Reactive Black 5, with optimal removal at a voltage of 6 V and a neutral pH. ejtas.com Furthermore, composite materials, such as TiO2 coated on polyethylene (B3416737) terephthalate (B1205515) (PET), have been used as photocatalysts to degrade RB5 under visible light, achieving 99.99% removal. researchgate.net
Table 3: Performance of Nanomaterials in Reactive Dye Removal
| Nanomaterial | Target Dye | Removal Efficiency / Capacity | Optimal Conditions |
|---|---|---|---|
| Multi-Walled Carbon Nanotubes (MWCNTs) | C.I. Reactive Black 5 (RB5) | ~100% | pH 3, 60 min contact time. nih.govbrieflands.com |
| Titanium Dioxide (TiO2) Nanoparticle Electrodes | C.I. Reactive Black 5 (RB5) | High removal efficiency | 6 V, 0.05 M NaCl, pH 7. ejtas.com |
| Zinc Oxide (ZnO) Nanoparticles | Reactive Black 8 (RB8) | 27.6 mg/g (max. capacity) | Langmuir model fit. researchgate.net |
| TiO2-coated PET | C.I. Reactive Black 5 (RB5) | 99.99% | pH 3, 120 min under visible light. researchgate.net |
Emerging research is focused on developing multifunctional nanocomposites that can both adsorb and catalytically degrade dye molecules, as well as creating sensor systems for the rapid and sensitive detection of dyes in wastewater. nih.gov
Policy Implications and Regulatory Frameworks in Reactive Dye Research
The environmental and health concerns associated with textile dyes have led to the establishment of international and national regulatory frameworks. textilefocus.comuark.edu These regulations are a primary driver for research into safer alternatives and more effective treatment technologies for reactive dyes.
Key regulatory frameworks include the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, which is one of the most comprehensive chemical policies globally. textilefocus.com REACH restricts the use of certain azo dyes that can break down to release specific carcinogenic aromatic amines. textilefocus.comcompliancegate.com Any textile or leather product containing an azo dye that can release one of 24 specified aromatic amines above a concentration of 30 mg/kg (0.003% by weight) is prohibited. uark.educompliancegate.com
In the United States, there is no federal ban on "azo dyes" as a class, but specific aromatic amines that can be derived from them are restricted under state-level regulations like California's Proposition 65. compliancegate.com
Industry-led initiatives also play a crucial role. The ZDHC (Zero Discharge of Hazardous Chemicals) Programme maintains a Manufacturing Restricted Substances List (MRSL), which is a list of chemical substances banned from intentional use in textile and footwear production. sia-toolbox.netlining.comg-star.com This list includes azo dyes that release restricted amines and certain allergenic disperse dyes. sia-toolbox.netroadmaptozero.com The ZDHC also provides wastewater guidelines with specific reporting limits for various dye classes. roadmaptozero.com
Table 4: Key Regulatory and Industry Frameworks for Azo Dyes
| Framework/Regulation | Jurisdiction/Scope | Key Restriction Related to Azo Dyes |
|---|---|---|
| REACH | European Union | Prohibits azo dyes that release any of 24 specified carcinogenic aromatic amines above 30 mg/kg in finished articles. textilefocus.comcompliancegate.com |
| California Proposition 65 | USA (California) | Requires warnings for products containing chemicals known to cause cancer or reproductive toxicity, including several aromatic amines derived from azo dyes. compliancegate.com |
| ZDHC MRSL | Global (Industry Initiative) | Bans the intentional use of specific chemical substances, including azo dyes that cleave to form restricted amines, in the manufacturing process. lining.comg-star.com |
These regulatory pressures will continue to shape future research, pushing for the development of dyes that are not only high-performing but also verifiably non-toxic and environmentally benign. This includes research into sustainable dye alternatives and transparent, traceable supply chains to ensure compliance. sustainability-directory.com
Q & A
Q. What are the best practices for designing a factorial experiment to optimize C.I. Reactive Black 14’s fixation efficiency on textiles?
- Methodological Answer : Use a 2³ factorial design varying temperature (40–80°C), pH (4–10), and salt concentration (0–20% NaCl). Analyze interactions via ANOVA and response surface methodology (RSM). Confirm optimal conditions with a central composite design (CCD), reporting confidence intervals for predicted fixation rates (>90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
